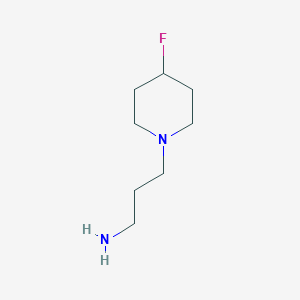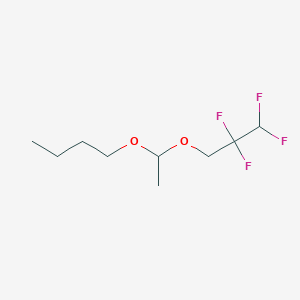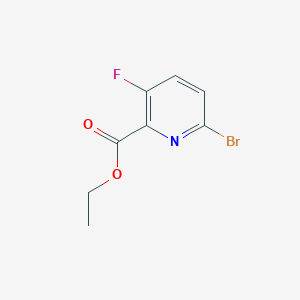
3-(4-(Benzyloxy)phenethoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Benzyloxy)phenethoxy)propanoic acid is an organic compound with the molecular formula C16H16O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenethoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzyl alcohol and 3-bromopropanoic acid.
Etherification: The 4-hydroxybenzyl alcohol is first converted to 4-benzyloxybenzyl alcohol using benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation: The 4-benzyloxybenzyl alcohol is then reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyloxy or halobenzyloxy derivatives.
科学研究应用
Chemistry
3-(4-(Benzyloxy)phenethoxy)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structure allows for the exploration of various pharmacophores, which can lead to the development of new therapeutic agents.
Industry
In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products, such as improved thermal stability or mechanical strength.
作用机制
The mechanism of action of 3-(4-(Benzyloxy)phenethoxy)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the propanoic acid moiety can participate in hydrogen bonding and ionic interactions with target proteins.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenethoxy)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenethoxy)propanoic acid: Contains a hydroxy group instead of a benzyloxy group.
3-(4-Chlorophenethoxy)propanoic acid: Features a chloro group instead of a benzyloxy group.
Uniqueness
3-(4-(Benzyloxy)phenethoxy)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
3-[2-(4-phenylmethoxyphenyl)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20) |
InChI 键 |
NDZCVWXWEDGUIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)


![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)


![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)



![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)

